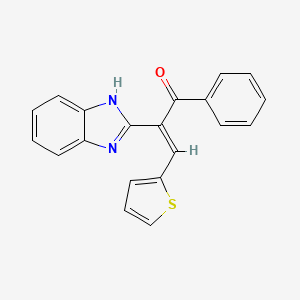![molecular formula C19H28N2O3S B5301511 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane is a chemical compound that has gained significant attention in scientific research. It is a member of the azepane family and has been used in various studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in disease progression. It may also interact with specific receptors in the body to produce its therapeutic effects.
Biochemical and Physiological Effects:
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane in lab experiments is its unique properties. The compound has been shown to have a high affinity for specific receptors and enzymes, making it a valuable tool for studying their functions. However, one limitation of using the compound is its potential toxicity. Careful consideration must be taken when using the compound in lab experiments to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane. One potential direction is the development of new therapeutic agents based on the compound's structure. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases. Another potential direction is the development of new drug delivery systems using the compound as a targeting agent.
Conclusion:
In conclusion, 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane is a valuable compound in scientific research. Its unique properties make it a valuable tool for studying the functions of specific enzymes and receptors. Additionally, its potential use as a therapeutic agent for the treatment of various diseases makes it an exciting area of research. With further research, the compound may lead to the development of new drugs and drug delivery systems, ultimately improving the lives of patients.
Métodos De Síntesis
The synthesis of 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane involves the reaction of 2-methyl-5-(piperidin-1-ylcarbonyl)benzenesulfonyl chloride with azepane. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane.
Aplicaciones Científicas De Investigación
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane has been used in various scientific research studies. It has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has also been used in studies related to drug delivery and drug targeting.
Propiedades
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-9-10-17(19(22)20-11-5-4-6-12-20)15-18(16)25(23,24)21-13-7-2-3-8-14-21/h9-10,15H,2-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPWKNGPMUAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301468.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)


![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5301537.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)